4,4'-Iminodibenzoic acid
CAS No.: 20800-00-4
Cat. No.: VC3790607
Molecular Formula: C14H11NO4
Molecular Weight: 257.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 20800-00-4 |
---|---|
Molecular Formula | C14H11NO4 |
Molecular Weight | 257.24 g/mol |
IUPAC Name | 4-(4-carboxyanilino)benzoic acid |
Standard InChI | InChI=1S/C14H11NO4/c16-13(17)9-1-5-11(6-2-9)15-12-7-3-10(4-8-12)14(18)19/h1-8,15H,(H,16,17)(H,18,19) |
Standard InChI Key | JGFIUFCBEWNBDN-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1C(=O)O)NC2=CC=C(C=C2)C(=O)O |
Canonical SMILES | C1=CC(=CC=C1C(=O)O)NC2=CC=C(C=C2)C(=O)O |
Introduction
Synthesis and Production
Condensation Reactions
The most common synthesis involves the condensation of 4-aminobenzoic acid with aromatic halides in the presence of glacial acetic acid . For example:
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Reaction: 4-Aminobenzoic acid + Aryl halide → 4,4'-Iminodibenzoic acid derivatives.
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Conditions: Reflux in glacial acetic acid for 16–24 hours.
High-Temperature Condensation
An alternative method uses 4-chlorobenzoic acid and 4-hydroxybenzoic acid in polar high-boiling solvents (e.g., tetramethylene sulfone) with acid-binding agents like potassium hydroxide :
Table 1: Comparison of Synthesis Methods
Method | Reactants | Solvent/Catalyst | Yield (%) | Reference |
---|---|---|---|---|
Condensation | 4-Aminobenzoic acid + Ar-X | Glacial acetic acid | 80–90 | |
High-temperature | 4-Cl/4-OH benzoic acids | Tetramethylene sulfone | 85–96 |
Physicochemical Properties
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Melting Point: 228°C (lit.) ; discrepancies in literature note a dec. point of 298°C for certain forms .
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Solubility: Slightly soluble in water; soluble in ethanol, DMSO, and dimethylformamide .
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Stability: Stable under ambient conditions but degrades in strong acidic/basic environments .
Table 2: Key Physicochemical Data
Property | Value | Reference |
---|---|---|
Molecular Weight | 257.24 g/mol | |
Melting Point | 228°C | |
LogP (Partition Coeff.) | 2.1 (predicted) | |
pKa (Carboxylic Groups) | ~2.3 and ~4.9 |
Spectroscopic Characterization
Infrared (IR) Spectroscopy
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O–H Stretch: Broad band at 2500–3300 cm⁻¹ (carboxylic acid).
Nuclear Magnetic Resonance (NMR)
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¹H NMR (DMSO-d₆):
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¹³C NMR:
Mass Spectrometry
Biological and Pharmacological Activities
Antimicrobial Properties
Derivatives of 4,4'-iminodibenzoic acid exhibit moderate activity against:
Activity | Target Organism/Application | Reference |
---|---|---|
Antibacterial | S. aureus, B. subtilis | |
Metal Chelation | Cu²⁺, Fe³⁺ |
Industrial and Research Applications
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Polymer Chemistry: Serves as a monomer for high-performance polymers (e.g., polybenzoxazoles) .
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Materials Science: Used in synthesizing metal-organic frameworks (MOFs) due to its bifunctional coordination sites .
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Pharmaceuticals: Intermediate in anticonvulsant and anti-inflammatory drug synthesis .
Comparison with Structural Analogs
Compound | Bridge Group | Key Differences |
---|---|---|
4,4'-Oxydibenzoic acid | –O– | Higher thermal stability, lower acidity |
2,2'-Iminodibenzoic acid | –NH– (ortho) | Reduced chelation capacity |
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